1-Azabicyclo[2.2.2]octane-3-carboxaldehyde
Overview
Description
1-Azabicyclo[2.2.2]octane-3-carboxaldehyde is a bicyclic organic compound with the molecular formula C8H13NO. It is a derivative of quinuclidine, featuring a carboxaldehyde functional group at the third position of the azabicyclo[2.2.2]octane structure. This compound is of significant interest in organic chemistry due to its unique structure and reactivity .
Scientific Research Applications
1-Azabicyclo[2.2.2]octane-3-carboxaldehyde has numerous applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azabicyclo[2.2.2]octane-3-carboxaldehyde can be synthesized through various methods. One common approach involves the oxidation of 1-azabicyclo[2.2.2]octane-3-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions, yielding the desired aldehyde .
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-Azabicyclo[2.2.2]octane-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: 1-Azabicyclo[2.2.2]octane-3-carboxylic acid.
Reduction: 1-Azabicyclo[2.2.2]octane-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 1-azabicyclo[2.2.2]octane-3-carboxaldehyde largely depends on its functional group interactions. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical processes. Additionally, the bicyclic structure provides rigidity, influencing the compound’s binding affinity and specificity towards molecular targets .
Molecular Targets and Pathways:
Schiff Base Formation: Interaction with amines to form Schiff bases.
Binding Affinity: The rigid bicyclic structure enhances binding to specific molecular targets, potentially influencing enzyme activity and receptor interactions.
Comparison with Similar Compounds
1-Azabicyclo[2.2.2]octane-3-carboxaldehyde can be compared with other similar bicyclic compounds:
1-Azabicyclo[2.2.2]octane: Lacks the aldehyde functional group, making it less reactive in certain chemical reactions.
2-Azabicyclo[3.2.1]octane: Features a different bicyclic structure, leading to variations in reactivity and applications.
8-Azabicyclo[3.2.1]octane: Another structurally related compound with distinct chemical properties and uses.
Uniqueness: The presence of the aldehyde group in this compound makes it particularly versatile in synthetic chemistry, allowing for a wide range of chemical transformations and applications .
Properties
IUPAC Name |
1-azabicyclo[2.2.2]octane-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-6-8-5-9-3-1-7(8)2-4-9/h6-8H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLQKWGSQOBMRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451154 | |
Record name | 1-Azabicyclo[2.2.2]octane-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5176-21-6 | |
Record name | 1-Azabicyclo[2.2.2]octane-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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